molecular formula C6H12O2 B1336409 1-Hydroxy-3,3-dimethylbutan-2-one CAS No. 38895-88-4

1-Hydroxy-3,3-dimethylbutan-2-one

Cat. No. B1336409
Key on ui cas rn: 38895-88-4
M. Wt: 116.16 g/mol
InChI Key: FFNOWYSCJOKVCL-UHFFFAOYSA-N
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Patent
US04240820

Procedure details

174 g (2 moles) of morpholine were added dropwise to a solution of 232 g (2 moles) of hydroxy-pinacolone and 132 g (2 moles) of malonic acid dinitrile in 500 ml of dimethylformamide, while cooling, in a manner such that the internal temperature did not rise above 40° C. After the reaction had ended, the reaction mixture was stirred into 5 liters of ice-water. The solid product which thereby precipitated was filtered off, washed with water and dried. 170 g of 2-amino-3-cyano-4-tert.-butyl-furan of melting point 86° C. were obtained in this manner.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCOCC1.[OH:7][CH2:8][C:9](=O)[C:10]([CH3:13])([CH3:12])[CH3:11].[CH2:15]([C:18]#[N:19])[C:16]#[N:17]>CN(C)C=O>[NH2:19][C:18]1[O:7][CH:8]=[C:9]([C:10]([CH3:13])([CH3:12])[CH3:11])[C:15]=1[C:16]#[N:17]

Inputs

Step One
Name
Quantity
174 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
232 g
Type
reactant
Smiles
OCC(C(C)(C)C)=O
Name
Quantity
132 g
Type
reactant
Smiles
C(C#N)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling, in a manner such that the internal temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 40° C
CUSTOM
Type
CUSTOM
Details
The solid product which thereby precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1OC=C(C1C#N)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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